molecular formula C10H9NO2 B154331 6-Methyl-2,4-dihydroxyquinoline CAS No. 1677-44-7

6-Methyl-2,4-dihydroxyquinoline

Cat. No. B154331
CAS RN: 1677-44-7
M. Wt: 175.18 g/mol
InChI Key: OXSZQTDCCMODLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the synthesis of Pyrrolo[4,3,2-de]quinolines, various nitroquinolines were converted into nitro-acetal and then reduced to form tetrahydroquinolines, which under acidic conditions closed to give tetrahydropyrroloquinolines. Notably, 6,7-Dimethoxy-4-methylquinoline was nitrated and then converted through several steps to yield different quinoline derivatives . Another study reported the synthesis of indenopyrazoles, which included the compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, showing antiproliferative activity toward human cancer cells . Additionally, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomer was achieved through a combination of Buchwald–Hartwig reaction and Pd-catalyzed intramolecular direct arylation .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. An X-ray study revealed the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showing a distorted six-membered hetero ring conformation . The crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids were determined, highlighting the importance of hydrogen bonding in the solid-state structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is diverse. For instance, the reaction of chloro-nitroquinolines with dimethylamine resulted in aminodehalogenation and nucleophilic substitution of methoxy groups. This led to the synthesis of a new quinoline proton sponge . In another study, the synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was improved, and the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline was elucidated .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their structural features. For example, the presence of methyl substituents in the 2 or 4 positions of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline affected its interaction with catechol O-methyltransferase (COMT) and its norepinephrine depleting activity . The uptake and storage of 6,7-Dihydroxytetrahydroisoquinoline by peripheral sympathetic nerve of the rat were also studied, providing insights into its sympathomimetric properties .

Scientific Research Applications

1. Synthesis of Heterocycles

  • Application Summary : 4-Hydroxy-2(1H)-quinolones, a class of compounds to which 2,4-dihydroxyquinoline belongs, are used in the synthesis of related four-membered to seven-membered heterocycles .
  • Methods of Application : The synthesis of 4-hydroxy-2(1H)-quinolones is typically achieved through the reaction of anilines using malonic acid equivalents .
  • Results : This method has been successful in synthesizing a variety of heterocycles, many of which exhibit unique biological activities .

2. Microbial Synthesis

  • Application Summary : Quinolone derivatives, such as 2-methyl-4(1H)-quinolone (MHQ), have been synthesized in microbial systems like Escherichia coli .
  • Methods of Application : The synthetic pathways of quinolones have been validated in Pseudomonas aeruginosa. To synthesize quinolones in a microbial system, specific genes (pqsA–E) were introduced into Escherichia coli .
  • Results : The introduction of these genes resulted in the successful synthesis of MHQ .

3. Inclusion Complex Formation

  • Application Summary : 2,4-Dihydroxyquinoline has been studied for its ability to form inclusion complexes with cyclodextrins .
  • Methods of Application : The formation of these complexes was determined through spectroscopic studies .
  • Results : The study observed changes in the spectroscopic properties of 2,4-dihydroxyquinoline upon complex formation .

4. Antibiotic Properties

  • Application Summary : Alkyl-4-quinolones (AQs), a class of metabolites that include 2,4-dihydroxyquinoline derivatives, have been found to have notable antibiotic properties .
  • Methods of Application : These compounds were first isolated in the 1940s from a range of sources .
  • Results : The antibiotic properties of these compounds have led to their use in a variety of medical applications .

5. Drug Research and Development

  • Application Summary : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
  • Methods of Application : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
  • Results : This research has shed new light on these interesting heterocycles .

6. Quorum-Sensing Molecules

  • Application Summary : Alkyl-4-quinolones (AQs), a class of natural compounds synthesized by bacteria, are known quorum-sensing molecules . Quorum sensing is a system of stimulus and response correlated to population density.
  • Methods of Application : AQs have been studied in Pseudomonas aeruginosa as a quorum sensing system . Five genes (pqsA–E) are involved in the synthesis of 2-heptyl-4 (1H)-quinolone (HHQ). To synthesize HHQ in a microbial system, pqsA–E genes were introduced into Escherichia coli .
  • Results : After the copy number, construct promoters, and substrate supplements were optimized, 141.3 mg/L MHQ and 242.8 mg/L HHQ were synthesized .

Safety And Hazards

The safety information available indicates that 6-Methyl-2,4-dihydroxyquinoline may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-hydroxy-6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZQTDCCMODLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715612
Record name 4-Hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,4-dihydroxyquinoline

CAS RN

1677-44-7
Record name 4-Hydroxy-6-methyl-2-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Richter, H Ulrich - The Journal of Organic Chemistry, 1979 - ACS Publications
CH2CH2C1. chlorouracil for which we were unable todetermine the exact substitufent positions. This reaction probably in-volves the initial formation of l-(2-chloroethyl)-3-phenyl …
Number of citations: 10 pubs.acs.org

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